FA-Leu-Gly-Pro-Ala-OH

Description

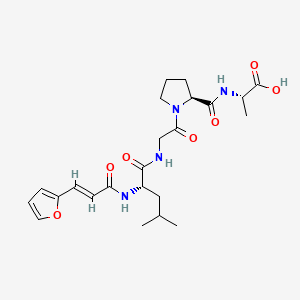

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4O7/c1-14(2)12-17(26-19(28)9-8-16-6-5-11-34-16)21(30)24-13-20(29)27-10-4-7-18(27)22(31)25-15(3)23(32)33/h5-6,8-9,11,14-15,17-18H,4,7,10,12-13H2,1-3H3,(H,24,30)(H,25,31)(H,26,28)(H,32,33)/b9-8+/t15-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLFQNOJSYZSINX-PVJKAEHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C=CC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)/C=C/C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78832-65-2 | |

| Record name | 2-Furanacryloyl-leucyl-glycyl-prolyl-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078832652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Alanine, N-[3-(2-furanyl)-1-oxo-2-propen-1-yl]-L-leucylglycyl-L-prolyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to FA-Leu-Gly-Pro-Ala-OH (FALGPA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

FA-Leu-Gly-Pro-Ala-OH, commonly known by its abbreviated name FALGPA, is a synthetic peptide that serves as a crucial tool in biochemical and pharmaceutical research.[1] Its primary application is as a chromogenic substrate for the enzymatic assay of collagenases, particularly those from microbial sources like Clostridium histolyticum.[2][3] The unique amino acid sequence and the N-terminal 3-(2-furyl)acryloyl (FA) group allow for a continuous and convenient spectrophotometric measurement of collagenase activity.[4][5] Beyond its role as an enzyme substrate, FALGPA has also been utilized in studies related to enzyme inhibition and has potential applications in drug development and biotechnology.[1][6] This guide provides a comprehensive overview of FALGPA, including its chemical properties, synthesis, detailed experimental protocols for its use, and relevant quantitative data.

Chemical and Physical Properties

FALGPA is a well-characterized synthetic peptide with the following properties:

| Property | Value | Reference(s) |

| Full Name | N-(3-[2-Furyl]acryloyl)-L-Leucyl-L-Glycyl-L-Prolyl-L-Alanine | [2] |

| Synonyms | FALGPA, FA-LGPA | [5] |

| CAS Number | 78832-65-2 | [5] |

| Molecular Formula | C23H32N4O7 | [5] |

| Molecular Weight | 476.53 g/mol | [5] |

| Appearance | White to off-white powder | [7] |

| Purity | Typically ≥95% (HPLC) | - |

| Solubility | Soluble in DMSO (≥100 mg/mL) | [8] |

| Storage | Store at -20°C, protected from light and moisture | [5] |

Synthesis of this compound

The synthesis of FALGPA is typically achieved through solid-phase peptide synthesis (SPPS), a widely used method for the stepwise assembly of amino acids into a peptide chain.[4][9] This is followed by the coupling of the 3-(2-furyl)acryloyl group to the N-terminus of the peptide.

General Solid-Phase Peptide Synthesis Protocol

The following is a generalized protocol for the synthesis of the Leu-Gly-Pro-Ala peptide backbone on a solid support resin.

-

Resin Selection and Loading: A suitable resin, such as a pre-loaded Fmoc-Ala-Wang resin, is chosen. The first amino acid (Alanine) is already attached to the solid support.

-

Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus of the resin-bound alanine is removed using a solution of piperidine in a suitable solvent like dimethylformamide (DMF).

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and by-products.

-

Amino Acid Coupling: The next Fmoc-protected amino acid (Fmoc-Pro-OH) is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. This activated amino acid is then added to the resin to form a peptide bond with the deprotected N-terminus of the previous amino acid.

-

Washing: The resin is washed again with DMF to remove unreacted reagents.

-

Repeat Cycles: Steps 2-5 are repeated for each subsequent amino acid (Glycine and Leucine) in the sequence.

-

Cleavage from Resin: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

N-terminal Furylacryloylation

Following the synthesis and purification of the Leu-Gly-Pro-Ala peptide, the 3-(2-furyl)acryloyl group is attached to the N-terminus.

-

Activation of 3-(2-Furyl)acrylic Acid: 3-(2-Furyl)acrylic acid is activated to form a reactive ester, for example, by using N-hydroxysuccinimide (NHS) and a carbodiimide like dicyclohexylcarbodiimide (DCC).

-

Coupling Reaction: The purified peptide is dissolved in a suitable solvent, and the activated 3-(2-furyl)acrylic acid is added. The reaction is allowed to proceed until completion.

-

Final Purification: The resulting this compound is purified by RP-HPLC to yield the final product.

Experimental Protocols

The primary application of FALGPA is in a continuous spectrophotometric assay to measure collagenase activity.

Collagenase Activity Assay

This protocol is adapted from established methods for determining collagenase activity using FALGPA.[10]

4.1.1 Reagents and Buffers

-

Tricine Buffer (50 mM, pH 7.5): Prepare a solution containing 50 mM Tricine, 400 mM Sodium Chloride, and 10 mM Calcium Chloride. Adjust the pH to 7.5 at 25°C.

-

FALGPA Stock Solution (1 mM): Dissolve FALGPA in the Tricine buffer to a final concentration of 1 mM.

-

Collagenase Solution: Prepare a solution of the collagenase to be tested in cold (4°C) Tricine buffer at a suitable concentration.

4.1.2 Assay Procedure

-

Pipette 2.9 mL of the 1 mM FALGPA solution into a cuvette.

-

Add 0.1 mL of the collagenase solution to the cuvette.

-

Immediately mix by inversion and place the cuvette in a spectrophotometer.

-

Record the decrease in absorbance at 345 nm (A345) for 5-10 minutes at 25°C.

-

Determine the maximum linear rate of decrease in A345 per minute (ΔA345/min).

4.1.3 Calculation of Collagenase Activity

The activity of the collagenase is calculated using the following formula:

Units/mL enzyme = (ΔA345/min) / (ε * V_enz)

Where:

-

ΔA345/min: The rate of change in absorbance at 345 nm per minute.

-

ε (millimolar extinction coefficient of FALGPA at 345 nm): 0.53 mM⁻¹cm⁻¹[10]

-

V_enz: The volume of the enzyme solution in the assay (in mL).

One unit of collagenase activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of FALGPA per minute at 25°C and pH 7.5.[10]

Quantitative Data

Physicochemical Data

| Parameter | Value | Reference(s) |

| Molecular Weight | 476.53 g/mol | [5] |

| Millimolar Extinction Coefficient (ε) at 345 nm | 0.53 mM⁻¹cm⁻¹ | [10] |

Kinetic Parameters

The Michaelis-Menten kinetic parameters for the hydrolysis of FALGPA by Clostridium histolyticum collagenase have been reported.

| Parameter | Value | Reference(s) |

| Km (Michaelis constant) | 0.55 ± 0.06 mM | [6] |

| Vmax (maximum velocity) | 0.244 ± 0.02 µmol·s⁻¹ | [6] |

Mechanism of Action and Logical Relationships

FALGPA serves as a substrate for collagenase, which cleaves the peptide bond between the Leucine and Glycine residues.[2] This cleavage separates the N-terminal 3-(2-furyl)acryloyl (FA) chromophore from the rest of the peptide, leading to a decrease in absorbance at 345 nm. This change in absorbance is directly proportional to the rate of enzymatic hydrolysis, allowing for the quantification of collagenase activity.

Diagram of the Collagenase Activity Assay Workflow

Caption: Workflow for determining collagenase activity using FALGPA.

Conclusion

This compound is an indispensable tool for researchers in various fields, offering a reliable and straightforward method for the quantification of collagenase activity. Its well-defined chemical properties, established synthesis route, and detailed experimental protocols make it a valuable reagent for studying enzyme kinetics, screening for collagenase inhibitors, and advancing drug discovery and development efforts.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Development of fructose-1,6-bisphosphate aldolase enzyme peptide mimics as biocatalysts in direct asymmetric aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. journals.uc.edu [journals.uc.edu]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.eu [file.medchemexpress.eu]

- 9. bachem.com [bachem.com]

- 10. Enzymatic Assay of Collagenase (EC 3.4.24.3) using FALGPA (N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala) [sigmaaldrich.com]

FA-Leu-Gly-Pro-Ala-OH chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of FA-Leu-Gly-Pro-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by the acronym FALGPA, is a synthetic peptide that serves as a crucial tool in biochemical and biomedical research. Its full chemical name is N-(3-[2-Furyl]acryloyl)-L-Leucyl-L-Glycyl-L-Prolyl-L-Alanine. This peptide is primarily utilized as a chromogenic substrate for a variety of collagenases, enzymes that play a critical role in tissue remodeling, wound healing, and pathological processes such as cancer metastasis and arthritis. The furylacryloyl (FA) group at the N-terminus allows for the continuous spectrophotometric monitoring of collagenase activity, making FALGPA an invaluable reagent for enzyme kinetics studies and the screening of collagenase inhibitors.

This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its use, and a summary of its primary applications in research and development.

Core Chemical and Physical Properties

This compound is a well-defined synthetic peptide with a specific amino acid sequence and a chromogenic N-terminal modification. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C23H32N4O7 | [1][2][3][4][5][6] |

| Molecular Weight | 476.52 g/mol | [1][2][3][5] |

| CAS Number | 78832-65-2 | [2][3][6][7] |

| Appearance | White powder | [2] |

| Purity | ≥ 99% (HPLC) | [2] |

| Amino Acid Sequence | FA-Leu-Gly-Pro-Ala | [3][4] |

| Sequence Shortening | FA-LGPA | [3][6] |

Solubility and Stability

The solubility and stability of this compound are critical considerations for its use in experimental settings.

| Parameter | Details | Reference |

| In Vitro Solubility | ≥ 100 mg/mL in DMSO (209.85 mM). It is noted that hygroscopic DMSO can impact solubility, and newly opened DMSO is recommended. | [1][3] |

| In Vivo Solubility | - ≥ 2.5 mg/mL (5.25 mM) in a solution of 10% DMSO and 90% (20% SBE-β-CD in Saline).- ≥ 2.5 mg/mL (5.25 mM) in a solution of 10% DMSO and 90% Corn Oil. | [1] |

| Storage (Powder) | - -80°C for 2 years.- -20°C for 1 year.Sealed storage, away from moisture is recommended. | [3] |

| Storage (In Solvent) | - -80°C for 6 months.- -20°C for 1 month.Sealed storage, away from moisture is recommended. | [1][3] |

Biochemical Properties and Mechanism of Action

This compound is specifically designed as a substrate for collagenases. The enzyme cleaves the peptide bond between Leucine (Leu) and Glycine (Gly).[7] This cleavage leads to a change in the electronic environment of the N-terminal furylacryloyl group, resulting in a decrease in absorbance at a specific wavelength, which can be monitored spectrophotometrically.[7]

| Biochemical Property | Description | Reference |

| Target Enzyme | Microbial Collagenase | [1][3][8] |

| Mechanism of Action | Substrate for collagenase, which hydrolyzes the Leu-Gly peptide bond. | [7] |

| Enzyme Selectivity | Selective for collagenase over other proteases like trypsin, thermolysin, and elastase. | [7] |

| Kinetic Parameter (Km) | A Michaelis-Menten constant (Km) of 0.55 mM has been reported for the hydrolysis of FALGPA by bacterial collagenase at 25°C and pH 7.5. | [7] |

| Optimal pH | Collagenase activity is optimal within a pH range of 6.3 to 8.8. | [7] |

Experimental Protocols

Synthesis and Purification of this compound

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS), followed by the acylation of the N-terminus with 3-(2-furyl)acrylic acid.

Synthesis of Leu-Gly-Pro-Ala Peptide Backbone

N-terminal Furylacryloylation

The final step in the synthesis is the attachment of the 3-(2-furyl)acryloyl group to the N-terminus of the synthesized peptide.[7] This is an acylation reaction where the free N-terminus of the Leu-Gly-Pro-Ala peptide is reacted with an activated derivative of 3-(2-furyl)acrylic acid, such as N-(3-[2-Furyl]acryloyl) chloride.[7] The reaction is typically carried out in an organic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) in the presence of a base such as triethylamine.[7]

Purification

Purification of the crude this compound peptide is generally performed using reversed-phase high-performance liquid chromatography (RP-HPLC). A specific protocol for this peptide is not detailed in the available literature, but a general approach would involve using a C18 column with a gradient of acetonitrile in water, with trifluoroacetic acid (TFA) as an ion-pairing agent.

Collagenase Activity Assay using this compound

This protocol describes a continuous spectrophotometric assay to measure collagenase activity.

Materials

-

This compound (FALGPA)

-

Collagenase enzyme

-

Tricine buffer

-

Calcium Chloride (CaCl2)

-

Sodium Chloride (NaCl)

-

Spectrophotometer capable of reading at 345 nm

Reagent Preparation

-

Assay Buffer: 50 mM Tricine, 10 mM CaCl2, 400 mM NaCl, pH 7.5 at 25°C.

-

FALGPA Stock Solution: Prepare a 1.0 mM solution of FALGPA in the Assay Buffer.

-

Enzyme Solution: Prepare a solution of collagenase in a suitable buffer at the desired concentration.

Assay Procedure

-

Pipette the FALGPA solution into a cuvette.

-

Place the cuvette in a thermostatted spectrophotometer at 25°C and record a baseline absorbance at 345 nm.

-

To initiate the reaction, add a small volume of the collagenase solution to the cuvette and mix quickly.

-

Continuously monitor the decrease in absorbance at 345 nm over time. The rate of decrease is proportional to the collagenase activity.

Calculation of Enzyme Activity

The collagenase activity can be calculated using the following formula: Units/mL = (ΔA345/min) / (ε * path length) * (Total Volume / Enzyme Volume) Where:

-

ΔA345/min is the rate of change in absorbance per minute.

-

ε is the molar extinction coefficient of FALGPA at 345 nm.

-

path length is the cuvette path length in cm.

Mandatory Visualizations

Experimental Workflow for Collagenase Assay

Caption: Workflow for determining collagenase activity using a spectrophotometric assay with this compound.

Applications

The primary application of this compound is in the field of enzymology, specifically for the study of collagenases.

-

Enzyme Kinetics: It is used to determine key kinetic parameters of collagenases, such as Km and Vmax, which provide insights into the enzyme's efficiency and substrate affinity.[7]

-

Inhibitor Screening: FALGPA is widely used in high-throughput screening assays to identify and characterize inhibitors of collagenase activity. This is particularly relevant in drug discovery programs targeting diseases where collagenase is implicated.

-

Biochemical Research: Researchers use this substrate to study the activity of collagenases from various sources, including bacteria, and to investigate the mechanisms of collagen degradation.[1][3]

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. pharmtech.com [pharmtech.com]

- 3. Peptide Purification by Reverse-Phase HPLC | Springer Nature Experiments [experiments.springernature.com]

- 4. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 5. N-(3-[2-Furyl]acryloyl)-Phe-Phe|Chromogenic Peptide Substrate [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. agilent.com [agilent.com]

- 8. harvardapparatus.com [harvardapparatus.com]

The Core Mechanism of FALGPA as an Enzymatic Substrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA) is a synthetic chromogenic peptide that serves as a valuable tool in the study of proteolytic enzymes, primarily collagenases and other matrix metalloproteinases (MMPs). Its utility lies in a straightforward and continuous spectrophotometric assay that allows for the real-time monitoring of enzyme activity. This technical guide provides an in-depth exploration of the core mechanism of action of FALGPA, detailed experimental protocols, and a summary of its kinetic parameters.

Mechanism of Action

The fundamental principle behind the use of FALGPA as a substrate is the enzymatic hydrolysis of a specific peptide bond within its sequence, which leads to a measurable change in its spectrophotometric properties.

Enzymatic Cleavage

FALGPA is specifically designed to mimic the cleavage site of collagen. The primary target for enzymatic activity is the peptide bond between the leucine (Leu) and glycine (Gly) residues.[1] Upon incubation with a suitable enzyme, such as collagenase from Clostridium histolyticum or various MMPs, this bond is hydrolyzed.

The cleavage of the Leu-Gly bond separates the N-terminal furylacryloyl-leucine fragment from the C-terminal glycyl-prolyl-alanine fragment. This separation disrupts the electronic conjugation of the chromophoric furylacryloyl group, resulting in a decrease in absorbance at approximately 345 nm.[2][][4] The rate of this decrease in absorbance is directly proportional to the enzymatic activity under specific conditions of substrate concentration, temperature, and pH.

Enzyme Specificity

FALGPA exhibits a degree of selectivity for collagenases and certain MMPs, including MMP-1, MMP-2, MMP-8, and MMP-13.[2][5] It is reported to be selective for collagenase over other proteases such as trypsin, thermolysin, and elastase.[1]

It is important to note that based on available scientific literature, FALGPA is not a recognized substrate for angiotensin-converting enzyme (ACE) or carboxypeptidase A. Assays for ACE activity commonly employ other synthetic substrates like Furylacryloyl-phenylalanyl-glycyl-glycine (FAPGG) or internally quenched fluorogenic peptides.[6] Carboxypeptidase A has a well-defined specificity for cleaving C-terminal amino acid residues from polypeptide substrates and is not known to hydrolyze FALGPA.[7][8]

Quantitative Data

The following tables summarize the available quantitative data for the interaction of FALGPA with various enzymes. It is worth noting that while Km values are frequently reported, specific Vmax and kcat values are less common in the literature for this substrate.

Table 1: Michaelis-Menten Kinetic Parameters for FALGPA Hydrolysis

| Enzyme | Source | Km (mM) | Vmax | kcat (s⁻¹) | Optimal pH |

| Collagenase | Clostridium histolyticum | 0.2 - 1.0[2] | Not Reported | Relatively low[2] | 7.5 |

| ColG | Clostridium histolyticum | Similar to ColH/ColT[] | Not Reported | 50- to 150-fold lower than ColT/ColH[] | 8.2 (in modified assay)[9] |

| ColH | Clostridium histolyticum | Similar to ColG/ColT[] | Not Reported | Not Reported | 8.2 (in modified assay)[9] |

| ColT | Clostridium tetani | Similar to ColG/ColH[] | Not Reported | Not Reported | 8.2 (in modified assay)[9] |

Table 2: Molar Extinction Coefficient of FALGPA

| Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| 345 | 530 |

| 305 | 24,700[9] |

Experimental Protocols

The following is a generalized protocol for a continuous spectrophotometric assay of collagenase activity using FALGPA. This protocol may require optimization depending on the specific enzyme, its purity, and the experimental objectives.

Reagents and Buffers

-

Assay Buffer: 50 mM Tricine, 10 mM CaCl₂, 400 mM NaCl, pH 7.5 at 25°C.

-

FALGPA Stock Solution: 1.0 mM FALGPA in Assay Buffer. This may require stirring for at least 30 minutes for complete dissolution. The concentration should be corrected based on the water content of the specific lot of FALGPA used.

-

Enzyme Solution: Prepare a solution of the enzyme (e.g., Collagenase) in cold ultrapure water immediately before use. The concentration will depend on the activity of the enzyme preparation.

-

Inhibitor Stock Solution (Optional): Prepare a stock solution of the inhibitor (e.g., 1,10-Phenanthroline or EDTA) in an appropriate solvent.

Assay Procedure

-

Reaction Mixture Preparation: In a suitable cuvette, pipette the appropriate volume of the FALGPA solution and Assay Buffer. For a blank, add ultrapure water instead of the enzyme solution.

-

Equilibration: Mix the contents of the cuvette by inversion and equilibrate to the desired temperature (e.g., 25°C) in a thermostatted spectrophotometer.

-

Initiation of Reaction: Add a small volume of the Enzyme Solution to the cuvette to initiate the reaction. For inhibitor studies, the enzyme can be pre-incubated with the inhibitor before adding it to the substrate solution.

-

Measurement: Immediately mix by inversion and record the decrease in absorbance at 345 nm for approximately 5 minutes.

-

Data Analysis: Determine the maximum linear rate of decrease in absorbance per minute (ΔA₃₄₅/min). The enzymatic activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of FALGPA.

Signaling Pathways and Logical Relationships

The use of FALGPA is primarily for in vitro biochemical assays to determine enzyme activity or to screen for inhibitors. It is not directly involved in cellular signaling pathways. However, the enzymes it is used to study, such as MMPs, are key players in various physiological and pathological processes that involve complex signaling cascades, including tissue remodeling, wound healing, and cancer metastasis.

The logical relationship in a FALGPA-based inhibitor screening assay is straightforward: the presence of an effective inhibitor will reduce the rate of FALGPA hydrolysis, resulting in a slower decrease in absorbance at 345 nm.

Conclusion

FALGPA is a robust and convenient substrate for the continuous spectrophotometric assay of collagenase and other matrix metalloproteinase activities. Its mechanism of action, based on the cleavage of the Leu-Gly bond and the subsequent decrease in absorbance, provides a reliable method for enzyme characterization and inhibitor screening. While its application is specific to a certain class of proteases, its ease of use and the direct nature of the assay make it an indispensable tool for researchers in enzymology and drug development.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medkoo.com [medkoo.com]

- 4. researchgate.net [researchgate.net]

- 5. Validation of a rapid collagenase activity detection technique based on fluorescent quenched gelatin with synovial fluid samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Internally quenched fluorogenic substrates for angiotensin I-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. proteopedia.org [proteopedia.org]

- 8. Carboxypeptidase_A [collab.its.virginia.edu]

- 9. Structural Basis for Activity Regulation and Substrate Preference of Clostridial Collagenases G, H, and T - PMC [pmc.ncbi.nlm.nih.gov]

The Use of FA-Leu-Gly-Pro-Ala-OH for Measuring Collagenase Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Collagenases, a class of enzymes belonging to the matrix metalloproteinase (MMP) family, play a critical role in the remodeling of the extracellular matrix by degrading collagen. Their activity is implicated in various physiological and pathological processes, including tissue repair, inflammation, and cancer metastasis. Accurate measurement of collagenase activity is therefore crucial for basic research and the development of therapeutic inhibitors. This technical guide provides an in-depth overview of the use of the synthetic peptide substrate, N-(3-[2-Furyl]acryloyl)-L-leucylglycyl-L-prolyl-L-alanine (FA-Leu-Gly-Pro-Ala-OH or FALGPA), for the continuous spectrophotometric assay of collagenase activity. We will detail the core principles of the assay, provide comprehensive experimental protocols, and present key quantitative data for its application.

Introduction to this compound (FALGPA)

This compound is a synthetic chromogenic substrate designed to mimic the collagen cleavage site for a variety of collagenases, particularly those from bacterial sources like Clostridium histolyticum and certain mammalian MMPs. The furanacryloyl (FA) group at the N-terminus acts as a chromophore, while the peptide sequence -Leu-Gly-Pro-Ala- provides the recognition and cleavage site for the enzyme.

The principle of the assay is based on the enzymatic hydrolysis of the peptide bond between Leucine (Leu) and Glycine (Gly) by collagenase. This cleavage leads to a decrease in the absorbance of the FA-group, which can be monitored spectrophotometrically. The rate of this absorbance decrease is directly proportional to the collagenase activity. This method offers a convenient and continuous assay for enzyme activity, making it suitable for kinetic studies and high-throughput screening of potential inhibitors.

Quantitative Data

Chemical and Physical Properties of FALGPA

| Property | Value | Reference |

| Molecular Formula | C23H32N4O7 | [1] |

| Molecular Weight | 476.53 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Cleavage Site | Leu-Gly bond | [2] |

| Detection Wavelength | 324-345 nm | [2][3] |

Kinetic Parameters of Collagenase with FALGPA

Obtaining a comprehensive, directly comparable set of kinetic parameters for various collagenases with FALGPA is challenging due to variations in experimental conditions across different studies. However, the following data provides an indication of the enzyme's affinity for this substrate.

| Enzyme | K_m | k_cat | k_cat/K_m | Experimental Conditions | Reference |

| Clostridium histolyticum Collagenase | 0.2–1.0 mM | Not widely reported | Not widely reported | Tricine buffer, pH 7.5, presence of Ca2+ | [2][4] |

Note: The turnover number (k_cat) for FALGPA is generally considered to be relatively low compared to that for native collagen, as FALGPA is a synthetic, non-natural substrate.[2]

Optimal Assay Conditions for Clostridium histolyticum Collagenase

| Parameter | Optimal Range/Value | Reference |

| pH | 6.3 - 8.8 | [2] |

| Temperature | 25 °C - 37 °C | [4] |

| Wavelength for Detection | 345 nm | [3] |

| Cofactors | Zn2+ and Ca2+ are essential | [5] |

Experimental Protocols

The following sections provide a detailed methodology for measuring collagenase activity using FALGPA.

Reagent Preparation

-

Assay Buffer: 50 mM Tricine, 10 mM Calcium Chloride, 400 mM Sodium Chloride, pH 7.5.

-

Preparation: Dissolve Tricine, CaCl2, and NaCl in ultrapure water. Adjust the pH to 7.5 at 25 °C with 1 M NaOH or 1 M HCl.

-

-

FALGPA Stock Solution (1.0 mM): Prepare a 0.48 mg/mL solution of FALGPA in the Assay Buffer.

-

Note: The exact weight should be corrected based on the purity and water content of the specific lot of FALGPA used. Stir for at least 30 minutes to ensure complete dissolution. The solution should be prepared fresh.

-

-

Collagenase Solution: Immediately before use, prepare a solution of collagenase in cold (4 °C) ultrapure water or an appropriate buffer (e.g., the Assay Buffer). The final concentration will depend on the activity of the enzyme lot and should be determined empirically to achieve a linear rate of absorbance decrease over the measurement period.

-

Inhibitor Stock Solution (for inhibitor screening): Dissolve the test inhibitor in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).

Assay Procedure (96-well plate format)

-

Prepare Reaction Mix: For each reaction, mix the required volume of Assay Buffer and FALGPA Stock Solution.

-

Sample and Control Wells:

-

Sample Wells: Add the collagenase solution to the wells.

-

Inhibitor Wells: Add the collagenase solution and the inhibitor solution.

-

Blank/Control Wells: Add the same volume of buffer or solvent used for the enzyme and inhibitor solutions.

-

-

Initiate the Reaction: Add the FALGPA-containing reaction mix to all wells to start the enzymatic reaction. The final volume in each well should be consistent (e.g., 200 µL).

-

Spectrophotometric Measurement: Immediately place the plate in a microplate reader pre-heated to the desired temperature (e.g., 37 °C).

-

Kinetic Reading: Measure the decrease in absorbance at 345 nm every 25-60 seconds for a period of 5-15 minutes.[3] Ensure the rate of reaction is linear during the measurement period.

Data Analysis

-

Calculate the Rate of Reaction (ΔA/min): Determine the slope of the linear portion of the absorbance vs. time curve for each well.

-

Correct for Blank: Subtract the rate of the blank well from the rates of the sample and inhibitor wells.

-

Calculate Collagenase Activity: Use the following formula to determine the enzyme activity:

Activity (µmol/min/mL) = (ΔA/min) / (ε * l) * V_total / V_enzyme

Where:

-

ΔA/min is the rate of absorbance change per minute.

-

ε is the molar extinction coefficient of the substrate cleavage product (this needs to be determined experimentally or obtained from the literature).

-

l is the path length of the cuvette or well (in cm).

-

V_total is the total reaction volume.

-

V_enzyme is the volume of the enzyme solution added.

-

-

Inhibitor Studies: Calculate the percentage of inhibition using the following formula:

% Inhibition = [(Rate_uninhibited - Rate_inhibited) / Rate_uninhibited] * 100

Visualizations

Enzymatic Cleavage of FALGPA

Caption: Enzymatic cleavage of FALGPA by collagenase at the Leu-Gly bond.

Experimental Workflow for Collagenase Activity Assay

Caption: General experimental workflow for the FALGPA-based collagenase assay.

Applications in Research and Drug Development

The FALGPA-based collagenase assay is a versatile tool with numerous applications:

-

Enzyme Characterization: Determining the kinetic properties of purified collagenases.

-

Inhibitor Screening: High-throughput screening of compound libraries to identify potential collagenase inhibitors for therapeutic development.

-

Quality Control: Assessing the activity of commercial or in-house preparations of collagenase used for tissue dissociation and cell isolation.[6]

-

Diagnostics: While less common for direct diagnostic use, it can be adapted to measure collagenase activity in biological samples as a research tool to understand disease pathology.

Conclusion

The use of this compound provides a robust and convenient method for the measurement of collagenase activity. Its simple colorimetric readout and amenability to a continuous kinetic format make it an invaluable tool for researchers and drug development professionals. By understanding the principles of the assay and adhering to standardized protocols, reliable and reproducible data can be generated to advance our understanding of collagenase function and to facilitate the discovery of novel therapeutics targeting this important class of enzymes.

References

- 1. Kinetics of hydrolysis of type I, II, and III collagens by the class I and II Clostridium histolyticum collagenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. researchgate.net [researchgate.net]

- 4. journals.uc.edu [journals.uc.edu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 조직 해리(Dissociation) 가이드: 콜라겐 분해효소(Collagenase), Dispase 및 Liberase 효소 유형 [sigmaaldrich.com]

The Role of FALGPA in Enzyme Kinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala, commonly known as FALGPA, is a synthetic chromogenic peptide that has carved a significant niche in the field of enzyme kinetics. Its unique structure, mimicking a collagen cleavage site, makes it an invaluable tool for the continuous spectrophotometric monitoring of certain protease activities. This technical guide provides an in-depth exploration of the role of FALGPA in enzyme kinetics, detailing its primary enzymatic targets, associated kinetic parameters, and standardized experimental protocols. Furthermore, this document elucidates the application of FALGPA in drug development and explores the logical workflows of its use in enzymatic assays.

Core Principles of FALGPA-Based Enzyme Assays

The utility of FALGPA in enzyme kinetics stems from the properties of its N-terminal 2-furylacryloyl (FA) group. Cleavage of the peptide bond between leucine and glycine by a suitable protease results in a conformational change that leads to a decrease in absorbance at approximately 345 nm. This change in absorbance is directly proportional to the rate of substrate hydrolysis, allowing for a continuous and real-time measurement of enzyme activity.

Enzyme Specificity and Kinetic Parameters

FALGPA is primarily recognized as a substrate for collagenases and other select matrix metalloproteinases (MMPs). Its selectivity makes it particularly useful for distinguishing the activity of these enzymes from other proteases like trypsin, thermolysin, and elastase.[1]

Quantitative Kinetic Data

The following table summarizes the available Michaelis-Menten kinetic parameters for the hydrolysis of FALGPA by various enzymes. It is important to note that specific values can vary depending on the experimental conditions such as pH, temperature, and buffer composition.

| Enzyme | Source | Km (mM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |

| Collagenase | Clostridium histolyticum | 0.2 - 1.0 | - | - |

| Matrix Metalloproteinase-1 (MMP-1) | - | - | - | - |

| Matrix Metalloproteinase-8 (MMP-8) | - | - | - | - |

| Metallopeptidase | Treponema denticola | - | - | - |

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reproducible kinetic data. The following sections outline the methodologies for performing enzyme assays using FALGPA.

General Assay Principle

The enzymatic activity is determined by measuring the decrease in absorbance at 345 nm resulting from the hydrolysis of FALGPA. The initial rate of the reaction is used to calculate the enzyme's activity.

Standard Collagenase Assay Protocol[2][3]

This protocol is widely used for measuring the activity of bacterial collagenases.

Reagents:

-

Assay Buffer: 50 mM Tricine, 10 mM CaCl₂, 400 mM NaCl, pH 7.5 at 25°C.

-

FALGPA Stock Solution: 1.0 mM FALGPA in Assay Buffer.

-

Enzyme Solution: A freshly prepared solution of collagenase in cold (4°C) ultrapure water.

Procedure:

-

Pipette the required volume of Assay Buffer and FALGPA solution into a cuvette.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C) in a spectrophotometer.

-

Initiate the reaction by adding a small volume of the enzyme solution.

-

Immediately mix by inversion and start monitoring the decrease in absorbance at 345 nm for a set period (e.g., 5-15 minutes).

-

Calculate the initial reaction velocity (ΔA/min) from the linear portion of the absorbance versus time plot.

Assay Protocol for Matrix Metalloproteinases (MMPs)

While FALGPA is a known substrate for some MMPs, specific standardized protocols are less commonly detailed than for bacterial collagenases. The general principles of the collagenase assay can be adapted, but optimization of buffer conditions (e.g., inclusion of specific ions or detergents) may be necessary for optimal activity of specific MMPs. Researchers should consult literature specific to the MMP of interest for tailored assay conditions.

Role in Drug Development and Inhibitor Screening

FALGPA-based assays are instrumental in the discovery and characterization of protease inhibitors, a critical aspect of drug development for various pathologies involving excessive tissue degradation, such as cancer, arthritis, and fibrosis.[2][3] The straightforward and continuous nature of the assay makes it highly suitable for high-throughput screening (HTS) of compound libraries to identify potential enzyme inhibitors.

The process typically involves:

-

Primary Screening: Large libraries of chemical compounds are tested at a single concentration for their ability to inhibit the FALGPA-hydrolyzing activity of the target enzyme.

-

Dose-Response Analysis: "Hit" compounds from the primary screen are then tested at multiple concentrations to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).

-

Mechanism of Inhibition Studies: Further kinetic experiments are performed to elucidate the mechanism by which the inhibitor acts (e.g., competitive, non-competitive, or uncompetitive inhibition).

Signaling Pathways and Degradation Products

Currently, there is a lack of available scientific literature describing specific signaling pathways that are directly initiated by FALGPA or its enzymatic degradation products (FA-Leu and Gly-Pro-Ala). The primary role of FALGPA is as a synthetic tool for in vitro enzyme characterization, and its cleavage products are not known to have significant biological or signaling functions in vivo. The degradation pathway of FALGPA is a simple enzymatic hydrolysis, as depicted below.

Visualizations

Logical Workflow for FALGPA-Based Enzyme Inhibition Assay

Caption: Workflow for identifying and characterizing enzyme inhibitors using a FALGPA-based assay.

Enzymatic Hydrolysis of FALGPA

Caption: The enzymatic cleavage of FALGPA by collagenase or a matrix metalloproteinase.

Conclusion

FALGPA remains a cornerstone substrate for the kinetic analysis of collagenases and select MMPs. Its utility in a continuous spectrophotometric assay provides a robust and efficient method for determining enzyme activity and for the screening of potential inhibitors. While its application is largely confined to a specific subset of proteases and its direct involvement in cellular signaling pathways is not documented, its role in fundamental enzyme kinetics research and early-stage drug discovery is undeniable. Future development of similar chromogenic substrates with varied peptide sequences could further expand the toolkit for researchers studying a broader range of proteases.

References

An In-depth Technical Guide to FA-Leu-Gly-Pro-Ala-OH in Biotechnology

Audience: Researchers, scientists, and drug development professionals.

Introduction

FA-Leu-Gly-Pro-Ala-OH, also known as N-(3-[2-Furyl]acryloyl)-L-leucylglycyl-L-prolyl-L-alanine (FALGPA), is a synthetic peptide that has garnered attention in various biotechnological and pharmaceutical research areas.[1][2] Its core structure consists of a tetrapeptide sequence (Leu-Gly-Pro-Ala) capped at the N-terminus with a 3-(2-furyl)acryloyl (FA) group. This modification makes it a chromogenic substrate, particularly for bacterial collagenases, where its primary and most well-documented application lies.[3][4]

This technical guide provides a comprehensive overview of the applications of this compound, with a primary focus on its use in enzymatic assays. It includes detailed experimental protocols, quantitative data, and visualizations of relevant mechanisms and workflows to support researchers in their study design and execution. While some commercial sources suggest broader applications in cancer research and cosmetics, this guide will focus on the scientifically substantiated data available in the public domain.[1][5]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| Synonyms | FALGPA, 2-Furanacryloyl-L-leucylglycyl-L-prolyl-L-alanine | [6][7] |

| CAS Number | 78832-65-2 | [4][8] |

| Molecular Formula | C₂₃H₃₂N₄O₇ | [7][8] |

| Molecular Weight | 476.52 g/mol | [7][8] |

| Sequence | FA-Leu-Gly-Pro-Ala | [3][6] |

| Appearance | White to off-white powder | N/A |

| Storage | Store at -20°C, protected from light and moisture.[4] | N/A |

Core Application: Collagenase Activity Assay

The most robust and widely validated application of this compound is as a substrate for the continuous spectrophotometric assay of collagenase activity, particularly from bacterial sources like Clostridium histolyticum.[8][9]

Mechanism of Action

Collagenase enzymes recognize and cleave the peptide bond between the leucine and glycine residues of FALGPA. This enzymatic cleavage disrupts the conjugated system of the N-terminal furylacryloyl group, leading to a decrease in absorbance at approximately 345 nm. The rate of this absorbance decrease is directly proportional to the collagenase activity in the sample.[1][9]

References

- 1. FALGPA(N-(3-[2-フリル]アクリロイル)-Leu-Gly-Pro-Ala)を用いたコラゲナーゼ(EC 3.4.24.3)の酵素アッセイ [sigmaaldrich.com]

- 2. file.medchemexpress.eu [file.medchemexpress.eu]

- 3. researchgate.net [researchgate.net]

- 4. escholarship.org [escholarship.org]

- 5. researchgate.net [researchgate.net]

- 6. 3hbiomedical.com [3hbiomedical.com]

- 7. researchgate.net [researchgate.net]

- 8. assaygenie.com [assaygenie.com]

- 9. Collagenase - Assay | Worthington Biochemical [worthington-biochem.com]

An In-depth Technical Guide to the FALGPA Collagenase Assay

This guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation of the FALGPA (N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala) collagenase assay. It is intended for researchers, scientists, and professionals in drug development who are involved in the measurement of collagenase activity.

Core Principles of the FALGPA Collagenase Assay

The FALGPA collagenase assay is a widely used method for the continuous and quantitative measurement of collagenase activity.[1] It is particularly suitable for determining the activity of bacterial collagenases, such as those from Clostridium histolyticum.[2][3][4] The assay can also be adapted for screening and characterizing collagenase inhibitors.[2][3]

The fundamental principle of the assay lies in the enzymatic cleavage of a synthetic peptide substrate, FALGPA, which mimics the natural structure of collagen.[2][3][4][5] The FALGPA substrate is composed of a furanacryloyl (FA) group linked to the peptide sequence Leu-Gly-Pro-Ala.[1][6] Collagenase specifically recognizes and cleaves the peptide bond between the leucine (Leu) and glycine (Gly) residues.[6] This cleavage event leads to a decrease in the absorbance of the solution, which can be monitored spectrophotometrically.

The activity of collagenase is determined by measuring the rate of decrease in absorbance at a specific wavelength, typically 345 nm.[1][2] The rate of this reaction is directly proportional to the concentration of active collagenase in the sample. The assay's limit of detection is reported to be as low as 0.02 mU of collagenase.[2][3]

It is important to note that both zinc (Zn2+) and calcium (Ca2+) ions are essential cofactors for collagenase activity.[7] Therefore, the assay buffer is typically supplemented with calcium ions.

Experimental Workflow and Reaction Mechanism

The following diagrams illustrate the general experimental workflow of the FALGPA collagenase assay and the underlying enzymatic reaction.

Detailed Experimental Protocols

The following protocols are synthesized from various sources and represent a typical procedure for the FALGPA collagenase assay.[1][2][3]

3.1. Reagent Preparation

-

Collagenase Assay Buffer: A common buffer is 50 mM Tricine, 10 mM calcium chloride, and 400 mM sodium chloride, with the pH adjusted to 7.5 at 25°C.[1] Commercial kits often provide a ready-to-use assay buffer.[2][3]

-

FALGPA Substrate Solution: Prepare a 1.0 mM solution of FALGPA in the assay buffer.[1] It may require stirring for at least 30 minutes for complete dissolution. The pH should be checked and adjusted to 7.5 if necessary.[1]

-

Enzyme Solution (Collagenase): Prepare a solution of collagenase in cold ultrapure water immediately before use.[1] The concentration will depend on the activity of the enzyme preparation. For positive controls, a concentration of 0.35 U/mL is often used.[2][3]

-

Inhibitor Solution (Optional): For inhibitor screening, a known collagenase inhibitor such as 1,10-Phenanthroline can be used.[2][3]

3.2. Assay Procedure

-

Reaction Mix Preparation: For each reaction, prepare a reaction mix containing the FALGPA substrate and the assay buffer. A typical ratio is 40 µL of FALGPA substrate solution and 60 µL of assay buffer per well in a 96-well plate.[2][3]

-

Sample and Control Preparation:

-

Test Sample: Add 2-10 µL of the collagenase sample to the desired wells of a 96-well plate and adjust the final volume to 100 µL with the assay buffer.[2][3]

-

Positive Control: Add a known amount of collagenase (e.g., 10 µL of a 0.35 U/mL solution) to a well and adjust the volume to 100 µL with the assay buffer.[2][3]

-

Reagent Blank/Background Control: Add 100 µL of the assay buffer to a well. This will be used to correct for any non-enzymatic degradation of the substrate.[2][3]

-

Inhibitor Control (Optional): Add the collagenase and the inhibitor to a well and adjust the volume to 100 µL with the assay buffer.[2][3]

-

-

Initiate the Reaction: Add 100 µL of the Reaction Mix to each well containing the sample and controls. Mix well.[2][3]

-

Kinetic Measurement: Immediately measure the absorbance at 345 nm in a microplate reader in kinetic mode at 37°C for 5-15 minutes.[2] For samples with low activity, the measurement time can be extended up to 1-3 hours.[2][3]

Data Presentation and Interpretation

4.1. Calculation of Collagenase Activity

The collagenase activity is calculated from the linear portion of the reaction curve (decrease in absorbance over time). The following formula is commonly used:[5]

Collagenase Activity (U/mL) = (ΔA₃₄₅ / Δt) * Vᵣ / (ε * Vₛ * d)

Where:

-

ΔA₃₄₅ / Δt is the rate of change in absorbance at 345 nm per minute.

-

Vᵣ is the total reaction volume (e.g., 0.2 mL).

-

ε is the millimolar extinction coefficient of FALGPA, which is 0.53 mM⁻¹cm⁻¹.[1]

-

Vₛ is the volume of the enzyme sample added to the reaction.

-

d is the light path length in cm (for a 96-well plate, this is typically calculated based on the volume).

One unit of collagenase is defined as the amount of enzyme that hydrolyzes 1.0 µmole of FALGPA per minute at 25°C and pH 7.5.[1]

4.2. Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the FALGPA collagenase assay.

Table 1: Key Assay Parameters

| Parameter | Value | Reference |

| Wavelength for Measurement | 345 nm | [1][2] |

| Millimolar Extinction Coefficient (ε) of FALGPA | 0.53 mM⁻¹cm⁻¹ | [1] |

| Assay Temperature | 25°C or 37°C | [1][2] |

| Assay pH | 7.5 | [1] |

| Limit of Detection | 0.02 mU | [2][3] |

Table 2: Typical Reagent Concentrations in Reaction Mix

| Reagent | Final Concentration | Reference |

| Tricine | 48.3 mM | [1] |

| Calcium Chloride | 9.67 mM | [1] |

| Sodium Chloride | 387 mM | [1] |

| FALGPA | 0.967 mM | [1] |

Conclusion

The FALGPA collagenase assay is a robust, sensitive, and continuous spectrophotometric method for the determination of collagenase activity. Its reliance on a specific synthetic substrate and straightforward detection method makes it a valuable tool in various research and development settings, including the study of bacterial pathogenesis and the screening of potential therapeutic inhibitors of collagenase. Careful adherence to optimized protocols and accurate data analysis are crucial for obtaining reliable and reproducible results.

References

- 1. Enzymatic Assay of Collagenase (EC 3.4.24.3) using FALGPA (N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala) [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. Collagenase Activity Assay Kit - Creative BioMart [creativebiomart.net]

- 5. 3hbiomedical.com [3hbiomedical.com]

- 6. caymanchem.com [caymanchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Stability and Storage of FA-Leu-Gly-Pro-Ala-OH: A Technical Guide

This guide provides a comprehensive overview of the stability and recommended storage conditions for the synthetic peptide FA-Leu-Gly-Pro-Ala-OH. It is intended for researchers, scientists, and professionals in drug development who utilize this peptide in their work. The information is compiled from commercially available data and general principles of peptide chemistry.

Introduction

This compound, also known as N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala, is a synthetic peptide primarily used as a colorimetric substrate for microbial collagenase.[1][2] Its specific amino acid sequence allows for the quantification of collagenase activity by monitoring the cleavage of the Leu-Gly peptide bond.[2] Beyond its role as an enzyme substrate, this peptide finds applications in broader research areas such as protein interactions, enzyme activity studies, and as a building block in peptide synthesis.[3] Given its utility, understanding its stability and optimal storage conditions is critical for ensuring experimental accuracy and reproducibility.

Recommended Storage Conditions

The stability of this compound is dependent on its physical state (powder vs. solution) and the storage temperature. To maintain the integrity of the peptide, it is crucial to adhere to the following storage recommendations.

Solid Form (Lyophilized Powder)

When stored as a lyophilized powder, this compound exhibits greater stability. For long-term storage, it is recommended to keep the peptide in a tightly sealed container at low temperatures to minimize degradation from moisture and atmospheric contaminants.

| Storage Temperature | Recommended Duration | Special Instructions |

| -80°C | 2 years[4] | Keep sealed and away from moisture.[4] |

| -20°C | 1 year[4] | Keep sealed and away from moisture.[4] |

| < -15°C | General Recommendation[5] |

In Solution

This compound is significantly less stable in solution due to potential hydrolysis and other degradation pathways. Therefore, it is advisable to prepare solutions fresh for immediate use. If short-term storage is necessary, it should be done at low temperatures.

| Storage Temperature | Recommended Duration | Special Instructions |

| -80°C | 6 months[1][4] | Keep sealed and away from moisture.[1][4] |

| -20°C | 1 month[1][4] | Keep sealed and away from moisture.[1][4] |

Note: For in vivo experiments, it is highly recommended to prepare the working solution freshly and use it on the same day to ensure potency and avoid the introduction of degradation products.[1]

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively published, general mechanisms of peptide degradation in aqueous solutions can be inferred. The primary route of degradation for this peptide is likely hydrolysis of the peptide bonds.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a systematic experimental approach is required. The following outlines a general protocol for a stability study.

Materials and Equipment

-

This compound

-

Appropriate solvents (e.g., DMSO, water, buffers of varying pH)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase HPLC column

-

Incubators or water baths for controlled temperature studies

-

pH meter

-

Light chamber for photostability testing

Experimental Workflow

The following diagram illustrates a typical workflow for conducting a stability study of the peptide.

HPLC Method for Purity Assessment

A reverse-phase HPLC method is typically employed to separate the intact peptide from its degradation products.

-

Column: C18, 4.6 x 250 mm, 5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 214 nm or 345 nm (due to the furylacryloyl group)

-

Injection Volume: 10-20 µL

The percentage of remaining this compound at each time point is calculated by comparing the peak area to the initial (t=0) peak area. The appearance of new peaks would indicate the formation of degradation products.

Solubility

Proper dissolution is key to the effective use of this compound.

| Solvent | Concentration | Notes |

| DMSO | ≥ 100 mg/mL (209.85 mM)[4] | Saturation is unknown. |

| 10% DMSO in 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (5.25 mM)[4] | Forms a clear solution.[4] |

| 10% DMSO in 90% corn oil | ≥ 2.5 mg/mL (5.25 mM)[4] | Forms a clear solution.[4] |

If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

Conclusion

The stability of this compound is paramount for its reliable use as a collagenase substrate and in other research applications. As a lyophilized powder, it is stable for up to two years when stored at -80°C. In solution, its stability is significantly reduced, and fresh preparation is strongly advised. For quantitative stability studies, a systematic approach using RP-HPLC is recommended to determine the degradation kinetics under various environmental conditions. Adherence to these guidelines will ensure the integrity and performance of the peptide in experimental settings.

References

An In-depth Technical Guide to N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala, commonly abbreviated as FALGPA, is a synthetic chromogenic peptide substrate meticulously designed for the sensitive and specific assay of collagenase activity.[1][2] Its structure mimics the characteristic cleavage site of collagen, allowing for the precise measurement of enzymatic activity from a variety of sources, including bacterial and mammalian matrix metalloproteinases (MMPs).[3][4] The hydrolysis of the Leu-Gly peptide bond by collagenase results in a detectable change in absorbance, providing a quantitative measure of enzyme kinetics.[5] This technical guide provides a comprehensive overview of the structure, properties, and applications of FALGPA, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways that regulate the enzymes it is designed to measure.

Chemical Structure and Properties

FALGPA is a tetrapeptide (Leu-Gly-Pro-Ala) modified with an N-terminal 3-(2-furyl)acryloyl group. This furylacryloyl moiety acts as a chromophore, enabling spectrophotometric detection.[1]

Table 1: Physicochemical Properties of N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala

| Property | Value | Reference(s) |

| CAS Number | 78832-65-2 | [1][2] |

| Molecular Formula | C₂₃H₃₂N₄O₇ | [1][2] |

| Molecular Weight | 476.52 g/mol | [1][2] |

| Appearance | Solid | [6] |

| Solubility | Soluble in buffer solutions such as TESCA and Tricine. | [7] |

| Storage Temperature | -20°C | [1][8] |

| SMILES String | CC(C)C--INVALID-LINK--C(=O)NCC(=O)N2CCC[C@H]2C(=O)N--INVALID-LINK--C(O)=O | [1] |

| InChI Key | ZLFQNOJSYZSINX-PVJKAEHXSA-N | [1] |

Mechanism of Action and Assay Principle

The utility of FALGPA lies in its specific hydrolysis by collagenases at the peptide bond between Leucine (Leu) and Glycine (Gly). This cleavage event separates the furylacryloyl-Leu fragment from the Gly-Pro-Ala portion. The disruption of the peptide structure leads to a decrease in absorbance at 345 nm, which can be monitored continuously using a spectrophotometer.[1] The rate of this absorbance decrease is directly proportional to the collagenase activity in the sample. The optimal pH for this hydrolysis is approximately 7.4.[2][9]

Quantitative Data

The FALGPA assay is a powerful tool for determining the kinetic parameters of collagenases and for evaluating the potency of their inhibitors. Below are tables summarizing available quantitative data. It is important to note that assay conditions can vary between studies, potentially affecting the absolute values.

Kinetic Parameters of Collagenases with FALGPA

While extensive comparable data is limited, the following table presents known kinetic parameters for Clostridium histolyticum collagenase with FALGPA.

Table 2: Kinetic Parameters for Clostridium histolyticum Collagenase with FALGPA

| Parameter | Value | Conditions | Reference(s) |

| K_m | 0.94 - 0.96 mM | Tricine buffer (pH 7.5), 25°C | [10] |

| V_max | Not explicitly stated in µmol/min | Tricine buffer (pH 7.5), 25°C | [10] |

IC₅₀ Values of Collagenase Inhibitors

The FALGPA assay is frequently used to determine the half-maximal inhibitory concentration (IC₅₀) of various compounds against collagenases.

Table 3: IC₅₀ Values of Selected Collagenase Inhibitors

| Inhibitor | Enzyme(s) | IC₅₀ | Assay Substrate (if not FALGPA) | Reference(s) |

| Batimastat (BB-94) | MMP-1 | 3 nM | Not specified | [11][12] |

| MMP-2 (Gelatinase A) | 4 nM | Not specified | [11][12] | |

| MMP-3 (Stromelysin-1) | 20 nM | Not specified | [11][12] | |

| MMP-7 (Matrilysin) | 6 nM | Not specified | [11] | |

| MMP-8 | 10 nM | Not specified | [11] | |

| MMP-9 (Gelatinase B) | 4 nM | Not specified | [11][12] | |

| Doxycycline | Human Neutrophil Collagenase | 15 - 30 µM | Not specified | Not specified |

| Human Fibroblast Collagenase | 280 µM | Not specified | Not specified | |

| 1,10-Phenanthroline | General MMP inhibitor | Not specified | Not specified | [13][14] |

Experimental Protocols

The following is a detailed protocol for a standard collagenase activity assay using FALGPA, based on established methodologies.[13][14]

Reagents and Buffers

-

Assay Buffer: 50 mM Tricine, 10 mM Calcium Chloride, 400 mM Sodium Chloride, pH 7.5 at 25°C.

-

FALGPA Solution (1.0 mM): Prepare a 0.48 mg/mL solution of FALGPA in the Assay Buffer. Stir for at least 30 minutes to ensure complete dissolution. Adjust pH to 7.5 if necessary.

-

Collagenase Solution: Prepare a solution of the collagenase to be tested in cold ultrapure water immediately before use. The concentration will depend on the specific activity of the enzyme preparation.

-

Inhibitor Stock Solution (for IC₅₀ determination): Dissolve the inhibitor in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.

Assay Procedure

-

Reaction Setup: In a suitable cuvette or 96-well plate, pipette the FALGPA solution. For a standard 3 mL cuvette assay, use 2.90 mL of the 1.0 mM FALGPA solution. For a blank, add 0.10 mL of ultrapure water.

-

Equilibration: Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C) in a thermostatted spectrophotometer.[13]

-

Initiation of Reaction: Add the collagenase solution to the reaction mixture to initiate the reaction. For a 3 mL assay, 0.10 mL of enzyme solution is typically used.

-

Data Acquisition: Immediately mix by inversion and begin recording the decrease in absorbance at 345 nm for approximately 5-15 minutes.[13] A linear rate of decrease should be observed.

-

For Inhibitor Studies: Pre-incubate the enzyme with various concentrations of the inhibitor for a defined period (e.g., 10-15 minutes) before adding the FALGPA substrate to start the reaction.

Data Analysis

The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot (ΔA₃₄₅/minute). The molar extinction coefficient for the hydrolysis of FALGPA is approximately 0.53 mM⁻¹cm⁻¹.

Visualization of Workflows and Pathways

Experimental Workflow for FALGPA Assay

The following diagram illustrates the logical flow of the FALGPA-based collagenase activity assay.

Regulation of Matrix Metalloproteinase (MMP) Expression

The expression of MMPs, the primary targets for FALGPA assays in mammalian systems, is tightly regulated by a complex network of signaling pathways. Extracellular stimuli such as growth factors and pro-inflammatory cytokines play a crucial role in this regulation.[11][12][15]

Conclusion

N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA) is an indispensable tool in the study of collagenolytic enzymes. Its well-defined chemical structure and reliable spectrophotometric properties allow for robust and reproducible quantification of collagenase activity. This technical guide has provided a centralized resource of its physicochemical properties, a detailed experimental protocol for its use, and a summary of the available quantitative data for enzyme kinetics and inhibition. Furthermore, the visualization of the assay workflow and the intricate signaling pathways that control the expression of the target enzymes offers a broader context for researchers in drug discovery and molecular biology. While a more comprehensive and standardized dataset for the kinetic parameters of various human MMPs with FALGPA would be beneficial, the information presented herein serves as a solid foundation for the effective application of this critical research substrate.

References

- 1. N- 3-(2-Furyl)acryloyl -Leu-Gly-Pro-Ala 78832-65-2 [sigmaaldrich.com]

- 2. N- 3-(2-Furyl)acryloyl -Leu-Gly-Pro-Ala 78832-65-2 [sigmaaldrich.com]

- 3. N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala | CAS#:78832-65-2 | Chemsrc [chemsrc.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. scientificlabs.ie [scientificlabs.ie]

- 8. N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala | Krackeler Scientific, Inc. [krackeler.com]

- 9. N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala, - Forlabs Website [forlabs.co.uk]

- 10. journals.uc.edu [journals.uc.edu]

- 11. Cytokine regulation of metalloproteinase gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytokines and Signaling Pathways Regulating Matrix Metalloproteinase-9 (MMP-9) Expression in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. 3hbiomedical.com [3hbiomedical.com]

- 15. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the FA-Leu-Gly-Pro-Ala-OH Collagenase Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining collagenase activity using the synthetic peptide substrate N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA). This continuous spectrophotometric assay is a reliable method for measuring the activity of bacterial collagenases, such as those from Clostridium histolyticum, and can be adapted for screening potential collagenase inhibitors.

Principle of the Assay

Collagenase, a matrix metalloproteinase, plays a crucial role in the degradation of the extracellular matrix by cleaving collagen.[1][2][3] The FA-Leu-Gly-Pro-Ala-OH (FALGPA) assay utilizes a synthetic peptide that mimics the collagen structure.[1][2] When collagenase cleaves the peptide bond in FALGPA, it results in a decrease in absorbance at 345 nm. This change in absorbance is directly proportional to the enzymatic activity and can be monitored over time to determine the rate of substrate hydrolysis.[4][] One unit of collagenase is defined as the amount of enzyme that hydrolyzes 1.0 µmole of FALGPA per minute at a specific temperature and pH.[4]

Below is a diagram illustrating the principle of the FALGPA collagenase assay.

Caption: Principle of the FALGPA collagenase assay.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the FALGPA collagenase assay, compiled from various sources.

| Parameter | Value | Source |

| Wavelength for Detection | 345 nm | [2][3][4] |

| Molar Extinction Coefficient of FALGPA | 0.53 mM⁻¹cm⁻¹ | [1][2][4] |

| Assay Temperature | 25 °C or 37 °C | [3][4] |

| pH | 7.5 | [4] |

| Limit of Detection | 0.02 mU of collagenase | [1][2][3] |

| Suggested Range for Collagenase | 0.02 - 10 mU | [2][3] |

| Incubation Time | 5 - 15 minutes (kinetic mode) | [3] |

Experimental Protocol

This protocol provides a general procedure for performing the FALGPA collagenase assay. It is recommended to optimize the conditions for your specific enzyme and experimental setup.

Required Materials

-

This compound (FALGPA) substrate

-

Collagenase (e.g., from Clostridium histolyticum)

-

Tricine

-

Calcium Chloride (CaCl₂)

-

Sodium Chloride (NaCl)

-

Sodium Hydroxide (NaOH) and Hydrochloric Acid (HCl) for pH adjustment

-

Ultrapure water

-

Spectrophotometer or microplate reader capable of measuring absorbance at 345 nm

-

Cuvettes or 96-well clear flat-bottom plates

-

Pipettes and tips

Reagent Preparation

Collagenase Assay Buffer (50 mM Tricine, 10 mM CaCl₂, 400 mM NaCl, pH 7.5)

-

Dissolve Tricine in ultrapure water to a final concentration of 50 mM.

-

Add NaCl to a final concentration of 400 mM.

-

Add CaCl₂ to a final concentration of 10 mM.

-

Adjust the pH to 7.5 at 25 °C using 1 M NaOH or 1 M HCl.[4]

-

Bring the final volume to the desired amount with ultrapure water.

-

Store the buffer at -20°C or 4°C. Equilibrate to room temperature before use.[1][3]

FALGPA Substrate Solution (1.0 mM)

-

Dissolve FALGPA in the Collagenase Assay Buffer to a final concentration of 1.0 mM.[4]

-

Stir for at least 30 minutes to ensure complete dissolution.[4]

-

This solution should be prepared fresh. If storing, aliquot and store at -20°C, protected from light.[1]

Collagenase Enzyme Solution

-

Prepare a stock solution of your collagenase enzyme in cold ultrapure water or a suitable buffer (e.g., cold PBS or HBSS).[3][4][6]

-

Immediately before use, dilute the enzyme stock to the desired working concentration in cold Collagenase Assay Buffer. Keep the enzyme on ice.[1][3] The final concentration will depend on the activity of the enzyme lot.

Assay Procedure

The following workflow diagram outlines the key steps of the experimental procedure.

Caption: Experimental workflow for the FALGPA collagenase assay.

-

Set up the Spectrophotometer: Set the spectrophotometer to read absorbance at 345 nm and equilibrate the measurement chamber to the desired assay temperature (e.g., 25 °C or 37 °C).[3][4]

-

Prepare the Reaction Mixture:

-

For Cuvette-based Assay (3 mL final volume):

-

For 96-well Plate Assay (200 µL final volume):

-

Add your collagenase sample (e.g., 2-10 µL) to the wells.[3]

-

For a positive control, add a known amount of collagenase.

-

For a reagent background control, add the assay buffer instead of the enzyme.

-

Adjust the volume in all wells to 100 µL with Collagenase Assay Buffer.[3]

-

Prepare a Reaction Mix containing the FALGPA substrate and assay buffer. For each well, you will need a specific volume of substrate and buffer as recommended by kit manufacturers (e.g., 40 µL of substrate and 60 µL of buffer).[3]

-

Add 100 µL of the Reaction Mix to each well to initiate the reaction.[3]

-

-

-

Measure Absorbance: Immediately start recording the decrease in absorbance at 345 nm in kinetic mode for 5 to 15 minutes.[3][4] For samples with low activity, the measurement time can be extended.[3]

-

Data Analysis: Determine the maximum linear rate of absorbance decrease (ΔA₃₄₅/minute) from the kinetic data.

Calculation of Collagenase Activity

The activity of the collagenase enzyme can be calculated using the following formula:

Units/mL Enzyme = [(ΔA₃₄₅/min Sample - ΔA₃₄₅/min Blank) * Total Reaction Volume (mL) * Dilution Factor] / [Molar Extinction Coefficient (0.53 mM⁻¹cm⁻¹) * Enzyme Volume (mL)] [4]

-

ΔA₃₄₅/min: The rate of change in absorbance per minute in the linear range.

-

Total Reaction Volume: The final volume of the reaction mixture in the cuvette or well.

-

Dilution Factor: The dilution factor of the enzyme solution, if applicable.

-

Molar Extinction Coefficient: 0.53 mM⁻¹cm⁻¹ for FALGPA.[1][2][4]

-

Enzyme Volume: The volume of the enzyme solution added to initiate the reaction.

Application in Drug Development

This assay is highly suitable for the screening and characterization of collagenase inhibitors.[1][2][3] To test for inhibitory activity, the enzyme is pre-incubated with the potential inhibitor for a defined period before the addition of the FALGPA substrate. The percentage of inhibition can then be calculated by comparing the enzyme activity in the presence and absence of the inhibitor. A known collagenase inhibitor, such as 1,10-Phenanthroline, can be used as a positive control for inhibition.[3]

References

Application Notes and Protocols for the FALGPA Assay for Bacterial Collagenase Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial collagenases are a class of enzymes that play a critical role in the pathogenesis of various bacterial infections by degrading collagen, a major component of the extracellular matrix.[1][2][3] This degradation facilitates tissue remodeling and bacterial invasion.[1] The accurate measurement of bacterial collagenase activity is therefore crucial for understanding disease mechanisms and for the development of novel therapeutic agents that inhibit these enzymes.

The N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA) assay is a widely used, continuous spectrophotometric method for determining the activity of bacterial collagenases, particularly those from Clostridium histolyticum.[1][2][] FALGPA is a synthetic peptide that mimics the collagen structure and serves as a specific substrate for these enzymes.[1][2][] The enzymatic cleavage of the Leu-Gly bond in FALGPA by collagenase results in a decrease in absorbance at 345 nm, which can be monitored in real-time to quantify enzyme activity.[1][][5][6] This method is valued for its simplicity, direct readout, and suitability for high-throughput screening of collagenase inhibitors.[1][5]

These application notes provide a detailed, step-by-step protocol for performing the FALGPA assay to measure bacterial collagenase activity. The protocol is designed to be adaptable for purified enzyme preparations and bacterial extracts.

Principle of the Assay

The FALGPA assay is based on the hydrolysis of the synthetic substrate, N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA), by bacterial collagenase. The cleavage of the peptide bond between Leucine and Glycine releases the N-(3-[2-Furyl]acryloyl)-Leu fragment.[6] This enzymatic reaction leads to a decrease in absorbance at a specific wavelength, typically between 324 nm and 345 nm, which is directly proportional to the collagenase activity.[][5][6] The rate of this decrease in absorbance is monitored using a spectrophotometer, allowing for a kinetic measurement of enzyme activity.[1]

One unit of collagenase activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of FALGPA per minute at a specific temperature (e.g., 25°C or 37°C) and pH (e.g., 7.5).[7]

Materials and Reagents

| Reagent/Material | Specifications | Storage |

| FALGPA Substrate | N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala | Store at -20°C, protected from light.[1][5] |

| Collagenase Assay Buffer | 50 mM Tricine, 10 mM CaCl₂, 400 mM NaCl, pH 7.5 at 25°C | Store at 4°C or -20°C.[8] |

| Purified Bacterial Collagenase or Bacterial Extract | Test sample | Store at -20°C or on ice during use.[1] |

| Collagenase Positive Control (e.g., from C. histolyticum) | Known activity (e.g., 0.35 U/ml) | Store at -20°C. Avoid repeated freeze-thaw cycles.[1][8] |

| Collagenase Inhibitor (optional, for control) | e.g., 1,10-Phenanthroline (1 M) | Store at -20°C.[1][2] |

| 96-well clear, flat-bottom microplate | Room temperature | |

| Microplate reader with kinetic measurement capabilities at 345 nm | ||

| Ultrapure water | ≥18 MΩxcm resistivity | Room temperature |

| Standard laboratory equipment | Pipettes, tubes, etc. |

Experimental Protocols

Reagent Preparation

a. Collagenase Assay Buffer (50 mM Tricine, 10 mM CaCl₂, 400 mM NaCl, pH 7.5)

-

Weigh approximately 2.24 g of Tricine and dissolve in 200 mL of ultrapure water.

-

Add 20 mL of a 5.0 M NaCl solution.

-

Adjust the pH to 7.5 at 25°C using 1-5 M NaOH or HCl.

-

Add 2.5 mL of a 1 M CaCl₂ solution (or 25 mL of a 100 mM solution).

-

Bring the final volume to 250 mL with ultrapure water.

-